2”-Deoxy-Zebularine 5'Phosphate
Description
Properties
Molecular Formula |
C₉H₁₁N₂Na₂O₇P |
|---|---|
Molecular Weight |
336.15 |
Synonyms |
Sodium ((2R,3S,5R)-3-Hydroxy-5-(2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl Phosphate |
Origin of Product |
United States |
Scientific Research Applications
Introduction to 2-Deoxy-Zebularine 5'Phosphate
2-Deoxy-Zebularine 5'Phosphate is a nucleoside analog that has garnered attention in the field of molecular biology and medicinal chemistry due to its potential applications in epigenetic research and therapeutic development. This compound is structurally related to zebularine, a known inhibitor of DNA methylation, which plays a crucial role in gene regulation and expression. The phosphate group enhances its stability and solubility, making it a valuable tool for various scientific applications.
Epigenetic Studies
2-Deoxy-Zebularine 5'Phosphate is primarily utilized in epigenetic research to investigate the mechanisms of DNA methylation. It acts as a substrate for DNA methyltransferases, allowing researchers to study the effects of altered methylation patterns on gene expression. This compound is particularly useful for:
- Understanding Gene Regulation : By inhibiting DNA methylation, researchers can observe changes in gene expression profiles, providing insights into developmental biology and disease mechanisms.
- Cancer Research : Abnormal DNA methylation is a hallmark of cancer. 2-Deoxy-Zebularine 5'Phosphate can be used to reverse aberrant methylation patterns in cancer cells, potentially restoring normal gene function and providing therapeutic avenues.
Drug Development
The compound's ability to modulate epigenetic marks makes it an interesting candidate for drug development, especially in:
- Anticancer Therapies : By targeting DNA methylation pathways, 2-Deoxy-Zebularine 5'Phosphate may enhance the efficacy of existing chemotherapeutic agents or serve as a standalone treatment.
- Neurodegenerative Diseases : There is growing evidence that epigenetic modifications contribute to neurodegenerative diseases. This compound could be explored for its potential to modify disease-related genes.
Biochemical Assays
In biochemical assays, 2-Deoxy-Zebularine 5'Phosphate serves as a substrate for various enzymatic reactions, including:
- DNA Methyltransferase Activity Assays : It can be used to measure the activity of DNA methyltransferases in vitro, helping researchers understand enzyme kinetics and inhibition.
- High-Throughput Screening : The compound can be incorporated into screening libraries to identify new inhibitors of DNA methylation, facilitating drug discovery efforts.
Synthetic Biology
In synthetic biology, 2-Deoxy-Zebularine 5'Phosphate can be employed in the design of synthetic circuits that require precise control over gene expression through epigenetic modifications. Its applications include:
- Gene Editing Technologies : The compound can be integrated into CRISPR-Cas9 systems to enhance target specificity by modifying the epigenetic landscape around target genes.
- Cell Reprogramming : It may aid in reprogramming somatic cells into pluripotent stem cells by modulating the epigenetic state.
Case Study 1: Cancer Therapeutics
A study investigated the effects of 2-Deoxy-Zebularine 5'Phosphate on cancer cell lines with known aberrant methylation patterns. The treatment resulted in significant demethylation of tumor suppressor genes, leading to restored expression and reduced cell proliferation rates. This suggests potential therapeutic benefits in treating certain cancers.
Case Study 2: Neurodegenerative Disease Models
In models of Alzheimer's disease, administration of 2-Deoxy-Zebularine 5'Phosphate led to altered expression of genes associated with neuroinflammation and synaptic plasticity. These findings indicate that targeting DNA methylation could be a viable strategy for modifying disease progression.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 2’-Deoxy-Zebularine 5’-Phosphate with high purity?
- Methodological Guidance :
- Begin by optimizing reaction conditions (e.g., temperature, pH, solvent system) based on precursor compatibility (e.g., 2-chloro-5-fluorobenzaldehyde derivatives, as seen in analogous syntheses) .
- Use HPLC or LC-MS to monitor reaction progress and purity. Include retention time and mass spectra data for validation .
- Ensure reproducibility by documenting stoichiometric ratios, catalyst use, and purification steps (e.g., column chromatography gradients) .
Q. How can researchers validate the structural integrity of 2’-Deoxy-Zebularine 5’-Phosphate post-synthesis?
- Methodological Guidance :
- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm molecular structure. Compare spectral data with published reference values .
- Supplement with X-ray crystallography if crystalline forms are obtainable, noting bond angles and phosphate group positioning .
- Cross-validate using FT-IR spectroscopy to identify functional groups (e.g., phosphate ester vibrations at ~1250 cm⁻¹) .
Q. What standardized assays are recommended for assessing 2’-Deoxy-Zebularine 5’-Phosphate’s enzymatic inhibition activity?
- Methodological Guidance :
- Use fluorescence-based or colorimetric assays (e.g., malachite green assay) to measure phosphate release in target enzyme systems (e.g., phosphatases) .
- Include negative controls (e.g., non-phosphorylated analogs) and positive controls (e.g., known phosphatase inhibitors) to minimize false positives .
- Calculate IC₅₀ values using dose-response curves and statistical software (e.g., GraphPad Prism) for reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values for 2’-Deoxy-Zebularine 5’-Phosphate across studies?
- Methodological Guidance :
- Conduct a systematic literature review using FINER criteria to evaluate study feasibility, novelty, and relevance. Prioritize studies with transparent methodologies (e.g., detailed buffer conditions, enzyme sources) .
- Replicate conflicting experiments under standardized conditions, controlling variables like enzyme purity (e.g., SDS-PAGE validation) and substrate concentration gradients .
- Apply meta-analysis tools to assess heterogeneity in data, considering factors like assay sensitivity (e.g., chemiluminescent vs. colorimetric detection) .
Q. What strategies are effective for elucidating the kinetic mechanism of 2’-Deoxy-Zebularine 5’-Phosphate in multi-enzyme systems?
- Methodological Guidance :
- Perform steady-state kinetic analyses (e.g., Michaelis-Menten plots) under varying substrate/enzyme ratios. Use Lineweaver-Burk transformations to distinguish competitive vs. non-competitive inhibition .
- Integrate computational modeling (e.g., molecular docking simulations) to predict binding affinities and active-site interactions, referencing structural databases like UniProt .
- Validate findings with isotopic labeling (e.g., ³²P-phosphate tracing) to track metabolite flux in cellular assays .
Q. How should researchers address phosphate interference in assays measuring 2’-Deoxy-Zebularine 5’-Phosphate’s activity?
- Methodological Guidance :
- Pre-treat samples with phosphate-scavenging resins (e.g., Al(III)-functionalized adsorbents) to reduce background noise, as demonstrated in phosphate adsorption studies .
- Optimize buffer systems using chelating agents (e.g., EDTA) to minimize metal-ion-mediated phosphate interactions .
- Include internal standards (e.g., stable isotope-labeled phosphate analogs) for quantitative normalization in mass spectrometry workflows .
Data Analysis & Reporting
Q. What frameworks are recommended for integrating contradictory data on 2’-Deoxy-Zebularine 5’-Phosphate’s cellular uptake efficiency?
- Methodological Guidance :
- Apply the PICO framework to structure comparisons: Define P opulation (cell type), I ntervention (uptake conditions), C omparison (e.g., wild-type vs. transporter-deficient cells), and O utcome (uptake rate) .
- Use heatmaps or radar charts to visualize multi-variable datasets (e.g., pH dependency, temperature effects) and identify outliers .
- Discuss limitations explicitly, such as cell membrane permeability variances, in the "Results Interpretation" section .
Q. How can researchers ensure robust statistical validation of 2’-Deoxy-Zebularine 5’-Phosphate’s dose-response relationships?
- Methodological Guidance :
- Perform power analyses pre-experiment to determine sample sizes needed for statistical significance (α=0.05, β=0.2) .
- Apply non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data, reporting effect sizes (e.g., Cohen’s d) .
- Use bootstrap resampling to assess confidence intervals for IC₅₀ values, enhancing reproducibility claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
